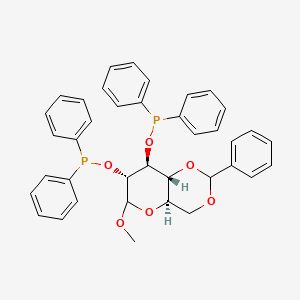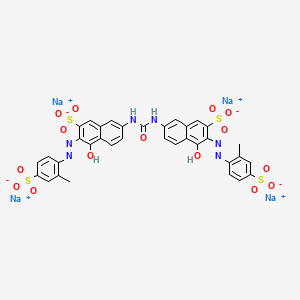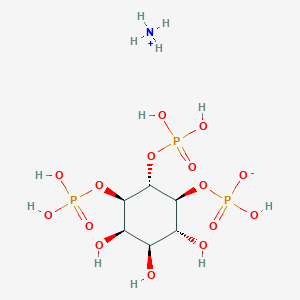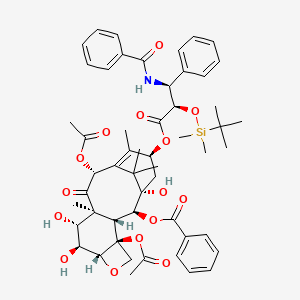
Methyl 2,3-bis-O-diphenylphosphino-4,6-O-benzylideneglucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3-bis-O-diphenylphosphino-4,6-O-benzylideneglucopyranoside is a complex organic compound known for its unique structure and properties. It is primarily used as a ligand in various catalytic processes, particularly in asymmetric hydrosilylation of ketones . This compound is characterized by the presence of diphenylphosphino groups and a benzylidene-protected glucopyranoside moiety, which contribute to its reactivity and functionality.
Métodos De Preparación
The synthesis of Methyl 2,3-bis-O-diphenylphosphino-4,6-O-benzylideneglucopyranoside involves several stepsThe reaction conditions typically involve the use of solvents like dichloromethane and reagents such as triphenylphosphine and chlorodiphenylphosphine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
Methyl 2,3-bis-O-diphenylphosphino-4,6-O-benzylideneglucopyranoside undergoes various chemical reactions, including:
Oxidation: The diphenylphosphino groups can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can target the benzylidene group, leading to the removal of the protecting group.
Substitution: The compound can participate in substitution reactions where the diphenylphosphino groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl 2,3-bis-O-diphenylphosphino-4,6-O-benzylideneglucopyranoside has several scientific research applications:
Biology: Its role as a ligand can be explored in biochemical studies involving metal complexes.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals, leveraging its catalytic properties.
Mecanismo De Acción
The mechanism by which Methyl 2,3-bis-O-diphenylphosphino-4,6-O-benzylideneglucopyranoside exerts its effects is primarily through its role as a ligand. It forms complexes with metal ions, which then participate in catalytic cycles. The diphenylphosphino groups coordinate with the metal center, facilitating various catalytic transformations. The benzylidene-protected glucopyranoside moiety provides steric and electronic effects that enhance the selectivity and efficiency of the catalytic process .
Comparación Con Compuestos Similares
Methyl 2,3-bis-O-diphenylphosphino-4,6-O-benzylideneglucopyranoside can be compared with other similar compounds such as:
- 4,6-bis(diphenylphosphino)-10,10-dimethylphenoxasilin (sixantphos)
- 4,5-bis(diphenylphosphino)-9-isopropylidenexanthene (isopropxantphos)
- bis-(2-diphenylphosphino)-p-tolyl) ether (PTEphos)
These compounds share a common ether-linked diphenylphosphino backbone but differ in their structural backbones and substituents, which affect their intra-molecular P···P distances and catalytic properties . This compound is unique due to its glucopyranoside moiety, which provides distinct steric and electronic characteristics.
Propiedades
Fórmula molecular |
C38H36O6P2 |
|---|---|
Peso molecular |
650.6 g/mol |
Nombre IUPAC |
[(4aR,7R,8S,8aR)-7-diphenylphosphanyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-diphenylphosphane |
InChI |
InChI=1S/C38H36O6P2/c1-39-38-36(44-46(31-23-13-5-14-24-31)32-25-15-6-16-26-32)35(34-33(41-38)27-40-37(42-34)28-17-7-2-8-18-28)43-45(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h2-26,33-38H,27H2,1H3/t33-,34-,35+,36-,37?,38?/m1/s1 |
Clave InChI |
VDNNRBDPKKKMFA-QWWUUDSKSA-N |
SMILES isomérico |
COC1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OP(C4=CC=CC=C4)C5=CC=CC=C5)OP(C6=CC=CC=C6)C7=CC=CC=C7 |
SMILES canónico |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OP(C4=CC=CC=C4)C5=CC=CC=C5)OP(C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Pyrrolo[1,2-a]quinoxalin-2-ol, 1,2,3,3a,4,5-hexahydro-, (2S,3aR)-(9CI)](/img/structure/B13817991.png)





![3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B13818008.png)


